molecular formula C26H21ClN6OS B13381432 N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-10H-phenothiazine-10-carboxamide

N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-10H-phenothiazine-10-carboxamide

Cat. No.: B13381432
M. Wt: 501.0 g/mol
InChI Key: CXOAGINAQALNFU-UHFFFAOYSA-N
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Description

N-[N'-(4-Chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-10H-phenothiazine-10-carboxamide is a structurally complex molecule featuring a phenothiazine core substituted with a carboxamide group at the 10-position. The carbamimidoyl moiety is further functionalized with a 4-chlorophenyl group and a 4,6-dimethylpyrimidin-2-yl group. Phenothiazine derivatives are historically significant in medicinal chemistry (e.g., antipsychotics), but this compound’s hybrid structure suggests applications in targeted molecular recognition or enzyme inhibition, depending on substituent effects .

Properties

Molecular Formula

C26H21ClN6OS

Molecular Weight

501.0 g/mol

IUPAC Name

N-[(E)-N-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]phenothiazine-10-carboxamide

InChI

InChI=1S/C26H21ClN6OS/c1-16-15-17(2)29-24(28-16)31-25(30-19-13-11-18(27)12-14-19)32-26(34)33-20-7-3-5-9-22(20)35-23-10-6-4-8-21(23)33/h3-15H,1-2H3,(H2,28,29,30,31,32,34)

InChI Key

CXOAGINAQALNFU-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)Cl)/NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)Cl)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C

Origin of Product

United States

Biological Activity

N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-10H-phenothiazine-10-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, as well as its interactions with biological targets.

Chemical Structure and Properties

The chemical formula of the compound is C14H14ClN3O2C_{14}H_{14}ClN_3O_2 with a molecular weight of 291.73 g/mol. The compound features a phenothiazine backbone, which is known for various biological activities, combined with a pyrimidine moiety that enhances its pharmacological profile.

Antibacterial Activity

Recent studies have shown that derivatives of phenothiazine and pyrimidine exhibit significant antibacterial properties. For instance, synthesized compounds similar to this compound demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. In particular, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Research indicates that several synthesized derivatives exhibit strong AChE inhibitory activity with IC50 values significantly lower than standard drugs .

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase0.63
Compound EUrease1.21
Compound FAcetylcholinesterase2.14

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Binding Affinity : The compound's structural features allow it to bind effectively to target enzymes and bacterial proteins.
  • Molecular Docking Studies : Computational studies have shown favorable interactions between the compound and active sites of enzymes like AChE, indicating potential for drug development .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

  • Neuroprotective Effects : In vivo studies demonstrated that derivatives can improve cognitive function in animal models by inhibiting AChE activity.
  • Antimicrobial Efficacy : Clinical trials reported significant reductions in bacterial load in patients treated with related compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness necessitates comparisons with phenothiazine derivatives and pyrimidine-containing analogs. Below is a detailed analysis:

Structural and Electronic Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* logP* Functional Group Influence
Target Compound Phenothiazine Carboxamide, Carbamimidoyl (4-chlorophenyl, 4,6-dimethylpyrimidin-2-yl) ~550 (estimated) ~4.2 (predicted) Carbamimidoyl: Strong hydrogen-bond donor/acceptor; Chlorophenyl: Electron-withdrawing; Dimethylpyrimidine: Planar, π-π interactions
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Phenothiazine 4-Nitrophenyl ethynyl ~349 (calculated) ~3.8 (predicted) Ethynyl: Linear spacer; Nitrophenyl: Strong electron-withdrawing; enhances conjugation
Chlorpromazine (Reference) Phenothiazine Dimethylaminopropyl side chain ~318 ~5.1 Aliphatic amine: Basic, enhances solubility in protonated form
  • Electronic Effects: The target compound’s 4-chlorophenyl group provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in .
  • Hydrogen Bonding : The carbamimidoyl group (guanidine-like) enables strong hydrogen bonding, unlike the ethynyl group in or the aliphatic side chain in chlorpromazine. This may enhance binding to biological targets like kinases or GPCRs.

Solubility and Bioavailability

  • The carboxamide group in the target compound likely improves aqueous solubility compared to the ethynyl-linked nitro derivative , which is more lipophilic. However, the dimethylpyrimidine and chlorophenyl groups may offset this by increasing hydrophobicity.
  • Compared to chlorpromazine, the target compound’s higher molecular weight and complex substituents may reduce blood-brain barrier permeability, limiting CNS applications.

Research Findings and Data Gaps

  • Structural Data : The crystal structure of the target compound remains uncharacterized in the provided evidence. However, SHELX-based refinement methods are widely used for similar small molecules and could resolve its conformation.
  • Experimental Needs : Comparative studies on solubility, stability, and binding affinity are critical. For example, replacing the 4-chlorophenyl with a 4-fluorophenyl group could modulate electronic effects without significant steric changes.

Preparation Methods

Phenothiazine Derivatives Synthesis

Phenothiazine derivatives, such as 10H-phenothiazine-10-carbaldehyde (CAS No. 38076-67-4), are typically synthesized through reactions involving the phenothiazine ring. For example, aldehydes like 10H-phenothiazine-10-carbaldehyde can be prepared by formylation reactions of phenothiazine.

Pyrimidine Derivatives Synthesis

Pyrimidine derivatives, such as 4,6-dimethylpyrimidin-2-yl components, are often synthesized via condensation reactions involving appropriate precursors like urea or guanidine with diketones or ketoesters.

Carbamimidoyl Formation

The carbamimidoyl group can be introduced through reactions involving isocyanates or carbamimidoyl chlorides with amines. However, specific conditions and reagents must be carefully selected to ensure the desired product forms.

Analysis of Preparation Methods

Step Reagents Conditions Expected Outcome
1. Oxidation of Aldehyde 10H-phenothiazine-10-carbaldehyde , Oxidizing Agent (e.g., Jones Reagent) Room Temperature, Solvent (e.g., Acetone) 10H-phenothiazine-10-carboxylic acid
2. Activation of Acid 10H-phenothiazine-10-carboxylic acid , Thionyl Chloride Heat, Solvent (e.g., Dichloromethane) 10H-phenothiazine-10-carbonyl chloride
3. Carbamimidoyl Formation 4,6-dimethylpyrimidin-2-yl amine , 4-chlorophenyl isocyanate Solvent (e.g., DMF), Base (e.g., Triethylamine) N-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl chloride
4. Final Coupling 10H-phenothiazine-10-carbonyl chloride , N-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl chloride Solvent (e.g., DMF), Base (e.g., Triethylamine) N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-10H-phenothiazine-10-carboxamide

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization should focus on solvent polarity, reaction temperature, and catalyst selection. For example, analogous phenothiazine derivatives (e.g., 10-(2,4,6-trimethylbenzoyl)-10H-phenoxazine-2-carbonitrile) achieved improved yields via controlled stepwise coupling and purification using column chromatography with gradient elution . Structural insights from crystallographic data (e.g., bond angles and packing effects in phenothiazine derivatives) can inform solvent choices to minimize steric hindrance during carbamimidoyl group incorporation .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer: Employ X-ray crystallography to resolve the 3D conformation of the carbamimidoyl-phenothiazine core, particularly to assess torsion angles between the pyrimidinyl and chlorophenyl groups . Complement this with high-resolution NMR (e.g., 13C^{13}\text{C}-DEPTO to confirm carboxamide connectivity) and mass spectrometry (HRMS-ESI) to verify molecular weight and fragmentation patterns.

Q. What solubility and stability studies are essential for in vitro bioactivity assays?

Methodological Answer: Conduct pH-dependent solubility profiling using HPLC under buffered conditions (pH 3–9) to identify optimal dissolution media . Accelerated stability studies (40°C/75% RH for 14 days) can assess hydrolytic degradation pathways, with LC-MS/MS identifying degradation products. Reference solvent systems from analogous carbazole syntheses to improve compound stability in DMSO stocks .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across studies be systematically resolved?

Methodological Answer: Develop a standardized assay protocol with controlled variables (e.g., cell line passage number, serum concentration) to minimize inter-lab variability . Use meta-analysis frameworks to compare datasets, prioritizing studies that explicitly link bioactivity to structural parameters (e.g., chlorophenyl substituent orientation) . Environmental factors, such as atmospheric oxidation during handling, should be quantified via controlled inert-gas experiments .

Q. What hybrid methodologies integrate computational and experimental data to predict mechanistic interactions?

Methodological Answer: Combine density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps of the phenothiazine core) with molecular dynamics simulations to model ligand-receptor binding. Validate predictions via isothermal titration calorimetry (ITC) to measure binding affinities . Cross-reference computational models with crystallographic data to refine electrostatic potential maps .

Q. How should degradation products be identified and quantified under environmental conditions?

Methodological Answer: Use LC-TOF-MS with collision-induced dissociation (CID) to characterize photolytic and oxidative degradation pathways. Design abiotic degradation experiments (e.g., UV exposure in aqueous/organic matrices) guided by atmospheric chemistry protocols for pollutant fate analysis . Statistical tools like principal component analysis (PCA) can correlate degradation rates with structural descriptors (e.g., pyrimidinyl methyl group reactivity) .

Q. What theoretical frameworks are suitable for studying electronic properties relevant to photodynamic applications?

Methodological Answer: Apply time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra, focusing on charge-transfer transitions between the phenothiazine and pyrimidinyl moieties. Compare results with experimental spectroelectrochemical data (e.g., cyclic voltammetry) to validate redox-active sites . Crystal structure data (e.g., π-stacking distances) can refine computational models of exciton diffusion .

Q. How can data variability in biological assays be addressed methodologically?

Methodological Answer: Implement a factorial experimental design to isolate sources of variability (e.g., cell culture density, compound pre-treatment time) . Use Bayesian statistical models to quantify uncertainty in dose-response curves, incorporating prior data from structurally related phenothiazines . Stability-indicating assays (e.g., forced degradation followed by bioactivity retesting) can distinguish true pharmacological effects from artifact signals .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies to established theories (e.g., frontier molecular orbital theory for photochemical properties) to guide hypothesis generation and data interpretation .
  • Controlled Replication : Use ’s experimental design principles to ensure reproducibility in bioactivity studies .
  • Multi-Technique Validation : Cross-validate structural and functional data using complementary techniques (e.g., crystallography + NMR + DFT) to mitigate technique-specific biases .

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